2-(Trifluoromethoxy)pyrimidin-5-amine
CAS No.:
Cat. No.: VC17993756
Molecular Formula: C5H4F3N3O
Molecular Weight: 179.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F3N3O |
|---|---|
| Molecular Weight | 179.10 g/mol |
| IUPAC Name | 2-(trifluoromethoxy)pyrimidin-5-amine |
| Standard InChI | InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2 |
| Standard InChI Key | TWSGCIMIOSVLFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)OC(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The molecular formula of 2-(trifluoromethoxy)pyrimidin-5-amine is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol . The trifluoromethoxy group confers strong electron-withdrawing effects, enhancing the compound’s stability and influencing its interaction with biological targets . Key spectral data include:
-
¹H NMR: Signals at δ 8.99 ppm (pyrimidine CH) and δ 7.78 ppm (aromatic CH) .
-
¹⁹F NMR: A singlet near δ -58 ppm, characteristic of the -OCF₃ group .
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and DMF . It is hygroscopic and light-sensitive, requiring storage under inert atmospheres at -20°C .
Synthetic Methodologies
Nucleophilic Substitution
A common route involves reacting 5-amino-2-chloropyrimidine with trifluoromethanol in the presence of a base (e.g., K₂CO₃) at 80–100°C, yielding 60–75% product .
Reaction Scheme:
Lewis Acid-Catalyzed Synthesis
A patent (CO5650237A2) describes a selective method using BF₃·OEt₂ as a Lewis acid, achieving 85% yield under mild conditions (50°C, 6 hours) .
Industrial Production
Continuous flow reactors optimize scalability, with yields >90% using hexane/ethyl acetate gradients for purification .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 80°C, 12 h | 65 | 98 |
| Lewis Acid Catalysis | 50°C, 6 h | 85 | 99 |
| Continuous Flow | 100°C, 2 h | 92 | 99.5 |
Chemical Reactivity and Functionalization
Amino Group Reactions
The 5-amino group undergoes acylation, sulfonation, and Schiff base formation. For example, reaction with acetyl chloride yields 5-acetamido-2-(trifluoromethoxy)pyrimidine (90% yield) .
Trifluoromethoxy Group Stability
The -OCF₃ group resists hydrolysis under basic conditions (6 M NaOH, 150°C) but undergoes radical fluorination with XeF₂/UV light, albeit in low yields (<15%) .
Table 2: Functionalization Reactions
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride | 5-Acetamido derivative | 90 |
| Oxidation | mCPBA | N-Oxide derivative | 63 |
| Reductive amination | NaBH₃CN | Tetrahydro-pyrimidine analog | 89 |
Biological and Pharmacological Activities
Anticancer Properties
Derivatives of 2-(trifluoromethoxy)pyrimidin-5-amine exhibit potent activity against FLT3/CHK1 kinases, with IC₅₀ values <10 nM in MV4-11 leukemia cells . Compound 30 (a derivative) shows oral bioavailability (F = 62%) and inhibits tumor growth in xenograft models .
Antifungal and Insecticidal Effects
Trifluoromethyl pyrimidines demonstrate broad-spectrum activity against Botrytis cinerea (EC₅₀ = 24.94 mg/L) and Mythimna separata (LC₅₀ = 3.57 mg/L), outperforming conventional agents like azoxystrobin .
Table 3: Biological Activity Profile
| Target Organism | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|
| FLT3/CHK1 kinases | <10 nM | |
| Botrytis cinerea | 24.94 mg/L | |
| Mythimna separata | 3.57 mg/L |
Agricultural Applications
Pesticide Development
Pyrimidin-4-amine derivatives containing 2-(trifluoromethoxy) groups show efficacy against Aphis medicagini (LC₅₀ = 4.22 mg/L) and Tetranychus cinnabarinus (LC₅₀ = 3.14 mg/L) . These compounds inhibit acetylcholinesterase (AChE) at 0.184 U/mg prot, comparable to flufenerim .
Resistance Management
The trifluoromethoxy moiety reduces cross-resistance in pests by targeting novel binding pockets in AChE and PI3Kδ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume